molecular formula C13H11FN4O2S B2997875 1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide CAS No. 2034450-04-7

1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide

Cat. No.: B2997875
CAS No.: 2034450-04-7
M. Wt: 306.32
InChI Key: LHMVJMPFGHFWQY-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The presence of the fluorophenyl group and the methanesulfonamide moiety in its structure contributes to its unique chemical properties and biological activities.

Future Directions

The copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids highlights the promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide typically involves the following steps :

    Formation of Pyrazolo[1,5-a]pyrimidine Core: The pyrazolo[1,5-a]pyrimidine core can be synthesized through a cyclization reaction involving a pyrazole derivative and a suitable pyrimidine precursor.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Methanesulfonamide Moiety: The methanesulfonamide group can be attached through a sulfonylation reaction using methanesulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide involves its interaction with specific molecular targets and pathways . For example, it may inhibit certain kinases or enzymes involved in cell signaling pathways, leading to the disruption of cellular processes such as proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluorophenyl)-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide is unique due to the combination of its fluorophenyl group and methanesulfonamide moiety, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O2S/c14-12-4-2-1-3-10(12)9-21(19,20)17-11-7-15-13-5-6-16-18(13)8-11/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMVJMPFGHFWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CN3C(=CC=N3)N=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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